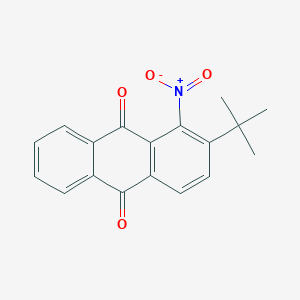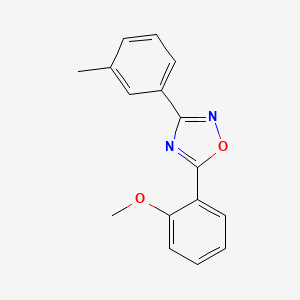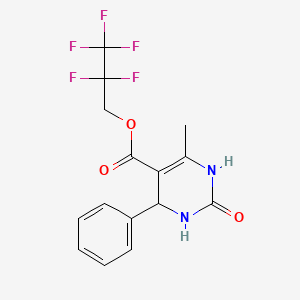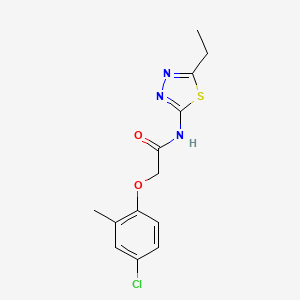
2-tert-butyl-1-nitroanthra-9,10-quinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-butyl-1-nitroanthra-9,10-quinone (NQO1) is a synthetic molecule that has been widely used in scientific research due to its unique chemical properties. It is a redox-active compound that can undergo reversible one-electron reduction and oxidation, making it an important tool in studying redox signaling pathways.
Mecanismo De Acción
2-tert-butyl-1-nitroanthra-9,10-quinone undergoes reversible one-electron reduction and oxidation, making it an important tool in studying redox signaling pathways. It can act as a catalyst in the reduction of quinones and other electrophilic compounds, which can generate ROS. 2-tert-butyl-1-nitroanthra-9,10-quinone can also reduce ROS, which can protect cells from oxidative stress.
Biochemical and Physiological Effects
2-tert-butyl-1-nitroanthra-9,10-quinone has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and increase the sensitivity of cancer cells to chemotherapy. 2-tert-butyl-1-nitroanthra-9,10-quinone can also protect cells from oxidative stress and reduce inflammation. In addition, 2-tert-butyl-1-nitroanthra-9,10-quinone has been shown to have neuroprotective effects and can improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-tert-butyl-1-nitroanthra-9,10-quinone in lab experiments is its redox-active properties, which make it a versatile tool for studying redox signaling pathways. However, the low yield of 2-tert-butyl-1-nitroanthra-9,10-quinone and its potential toxicity at high concentrations can be limitations for lab experiments.
Direcciones Futuras
There are several future directions for research involving 2-tert-butyl-1-nitroanthra-9,10-quinone. One area of interest is the development of 2-tert-butyl-1-nitroanthra-9,10-quinone inhibitors as potential anticancer agents. Another area of interest is the role of 2-tert-butyl-1-nitroanthra-9,10-quinone in neurodegenerative diseases, such as Alzheimer's disease. Additionally, there is potential for the use of 2-tert-butyl-1-nitroanthra-9,10-quinone as a biomarker for oxidative stress and inflammation.
Métodos De Síntesis
2-tert-butyl-1-nitroanthra-9,10-quinone can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-tert-butyl-1,4-benzoquinone, which is then converted to 2-tert-butyl-1,4-dihydroquinone. The final step involves the nitration of 2-tert-butyl-1,4-dihydroquinone to yield 2-tert-butyl-1-nitroanthra-9,10-quinone. The overall yield of 2-tert-butyl-1-nitroanthra-9,10-quinone is typically low, with a reported yield of around 10%.
Aplicaciones Científicas De Investigación
2-tert-butyl-1-nitroanthra-9,10-quinone has been widely used in scientific research as a redox-active compound. It has been used to study redox signaling pathways, oxidative stress, and cellular metabolism. 2-tert-butyl-1-nitroanthra-9,10-quinone has also been used to investigate the role of reactive oxygen species (ROS) in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
2-tert-butyl-1-nitroanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-18(2,3)13-9-8-12-14(15(13)19(22)23)17(21)11-7-5-4-6-10(11)16(12)20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRKBHQVXQHRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl-1-nitroanthracene-9,10-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-isopropoxypropyl)-N~2~-(2-methylphenyl)glycinamide](/img/structure/B5233963.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5233971.png)
![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B5233974.png)
![2-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5233981.png)
![1-(3-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5233985.png)
![ethyl {1-[({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)amino]cyclohexyl}acetate](/img/structure/B5233997.png)
![N-{4-[(3-butoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B5234002.png)
![2-phenylethyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234003.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5234006.png)


![10-bromo-3-(butylthio)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5234022.png)
![6-(1-azocanylcarbonyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5234038.png)
